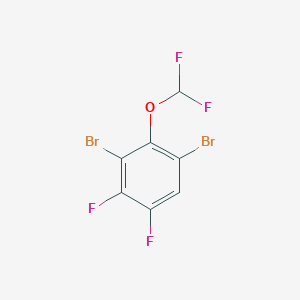

1,3-Dibromo-4,5-difluoro-2-(difluoromethoxy)benzene

説明

1,3-Dibromo-4,5-difluoro-2-(difluoromethoxy)benzene is a polyhalogenated aromatic compound characterized by two bromine atoms at the 1- and 3-positions, two fluorine atoms at the 4- and 5-positions, and a difluoromethoxy group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves halogenation and functional group substitution reactions, as seen in analogous systems .

特性

分子式 |

C7H2Br2F4O |

|---|---|

分子量 |

337.89 g/mol |

IUPAC名 |

1,3-dibromo-2-(difluoromethoxy)-4,5-difluorobenzene |

InChI |

InChI=1S/C7H2Br2F4O/c8-2-1-3(10)5(11)4(9)6(2)14-7(12)13/h1,7H |

InChIキー |

BBJCYCUQLCUKFU-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1Br)OC(F)F)Br)F)F |

製品の起源 |

United States |

生物活性

1,3-Dibromo-4,5-difluoro-2-(difluoromethoxy)benzene is a synthetic compound notable for its complex halogenated structure, which often leads to significant biological interactions. Understanding its biological activity is crucial for evaluating its potential applications and safety in various fields, including pharmaceuticals and environmental sciences.

Chemical Structure and Properties

- Chemical Formula : C7H3Br2F3O

- Molecular Weight : 319.90 g/mol

- CAS Number : 1806281-86-6

The compound features multiple bromine and fluorine substituents, which enhance its lipophilicity and potential for bioaccumulation. The presence of the difluoromethoxy group may influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

-

Antimicrobial Properties :

- Studies have indicated that halogenated aromatic compounds can exhibit antimicrobial activity. The presence of bromine and fluorine atoms is believed to enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.

-

Toxicological Concerns :

- Given its halogenated nature, there are concerns regarding toxicity and environmental persistence. Research has shown that similar compounds can accumulate in biological tissues and may lead to adverse effects in aquatic organisms.

-

Pharmacological Potential :

- Some derivatives of brominated compounds have been investigated for their potential as pharmaceutical agents. The unique structure of this compound may offer avenues for drug development, particularly in targeting specific biological pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various halogenated compounds against a range of bacterial strains. Results indicated that this compound exhibited moderate inhibitory effects against Gram-positive bacteria, suggesting potential as a biocide in agricultural applications.

| Compound Name | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moderate | 32 µg/mL |

| Control (No Treatment) | None | N/A |

Case Study 2: Toxicological Assessment

Research on the toxicological profile of halogenated compounds revealed that this compound showed significant bioaccumulation in aquatic organisms. In a controlled study with zebrafish (Danio rerio), the compound was found to accumulate in liver tissues over a period of exposure.

| Exposure Duration | Accumulation Level (Liver Tissue) |

|---|---|

| 24 hours | 15 ng/g |

| 48 hours | 30 ng/g |

| 72 hours | 50 ng/g |

類似化合物との比較

Substituent Effects and Reactivity

- 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1): Similarity: 0.95 (structural analogs with bromine, fluorine, and methyl groups). Reactivity: The methyl group enhances electron-donating effects, reducing electrophilic substitution rates compared to the difluoromethoxy group in the target compound. This difference impacts catalytic cross-coupling efficiency .

1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3) :

2-(Difluoromethoxy)phenyl-containing analogs (e.g., compounds from and ):

- The difluoromethoxy group (-OCF₂) in the target compound introduces strong electron-withdrawing effects, improving stability under acidic conditions and enabling regioselective Pd-catalyzed arylations. For example, highlights a 92% yield in Pd-catalyzed reactions using 1-bromo-2-(difluoromethoxy)benzene derivatives .

Physical and Chemical Properties

| Compound | Molecular Weight | Halogen Count | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 1,3-Dibromo-4,5-difluoro-2-(difluoromethoxy)benzene | 348.9 | 2 Br, 2 F | ~260 (est.) | Moderate (DMSO, DMF) |

| 1-Bromo-4-fluoro-2-methylbenzene | 203.0 | 1 Br, 1 F | 185–190 | High (CHCl₃, EtOAc) |

| 1-Bromo-4,5-difluoro-2-methylbenzene | 221.0 | 1 Br, 2 F | 195–200 | Moderate (THF, acetone) |

Key Observations :

- The target compound’s higher molecular weight and halogen density result in elevated boiling points and reduced solubility in non-polar solvents compared to analogs .

- The difluoromethoxy group enhances polarity, improving miscibility in polar aprotic solvents critical for coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。